molecular formula C9H4BrFO2 B063600 3-Bromo-6-fluorochromone CAS No. 179111-05-8

3-Bromo-6-fluorochromone

Cat. No.: B063600
CAS No.: 179111-05-8
M. Wt: 243.03 g/mol
InChI Key: KASZNDJKYQAXNZ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorochromone is a chemical compound with the molecular formula C₉H₄BrFO₂ and a molecular weight of 243.03 g/mol It is a derivative of chromone, characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluorochromone typically involves the bromination and fluorination of chromone derivatives. One common method includes the bromination of 6-fluorochromone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the 3rd position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluorochromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromones, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-6-fluorochromone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorochromone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

  • 3-Bromo-2-fluorotoluene
  • 4-Bromo-3-fluoroaniline
  • 6-Bromo-8-fluoroquinoline
  • 2-Bromo-6-chloro-4-fluoroaniline
  • 6-Fluorochromone-3-carboxaldehyde

Comparison: Compared to these similar compounds, 3-Bromo-6-fluorochromone is unique due to its specific substitution pattern on the chromone ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-bromo-6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASZNDJKYQAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350971
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179111-05-8
Record name 3-Bromo-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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